Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)-
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Overview
Description
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indeno[2,1-b]pyran core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 9-(1H-inden-2-yl) and 2-(1-methylethyl) groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced derivatives.
Substitution: Reactions with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)- involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity to exert biological effects.
Pathway Modulation: Affecting signaling pathways involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]pyran: Another indeno-pyran derivative with different substitution patterns.
Indeno[2,1-b]furan: A similar compound with a furan ring instead of a pyran ring.
Uniqueness
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2-(1-methylethyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
62224-87-7 |
---|---|
Molecular Formula |
C24H20O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
9-(1H-inden-2-yl)-2-propan-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C24H20O/c1-15(2)22-12-11-21-19-9-5-6-10-20(19)23(24(21)25-22)18-13-16-7-3-4-8-17(16)14-18/h3-13,15H,14H2,1-2H3 |
InChI Key |
IGCBHVUVJUVSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C2C3=CC=CC=C3C(=C2O1)C4=CC5=CC=CC=C5C4 |
Origin of Product |
United States |
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